Lucitanib - 1058137-23-7

Lucitanib

Catalog Number: EVT-287339
CAS Number: 1058137-23-7
Molecular Formula: C26H25N3O4
Molecular Weight: 443.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lucitanib (formerly known as E-3810, S80881, and CO-3810) is a small molecule tyrosine kinase inhibitor (TKI) classified as a multi-target inhibitor. [] It demonstrates potent inhibition against a range of tyrosine kinases crucial for tumor growth, survival, migration, and angiogenesis. [] These targets include:

  • Fibroblast Growth Factor Receptors (FGFRs) 1-3: FGFRs are overexpressed or mutated in various cancers and play a crucial role in tumor cell proliferation and survival. [] Lucitanib exhibits high in vitro kinase activity and specificity against these receptors. []
  • Vascular Endothelial Growth Factor Receptors (VEGFRs) 1-3: VEGFRs are key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. [] Lucitanib exhibits strong antiangiogenic properties by targeting VEGFRs. [, ]
  • Platelet-Derived Growth Factor Receptors (PDGFRs) α/β: PDGFRs are involved in various cellular processes, including cell growth and division. [] Lucitanib demonstrates inhibitory activity against these receptors. []

Lucitanib's multi-target profile distinguishes it from more selective FGFR inhibitors and suggests potential applications in a wider range of cancers, including those driven by FGF aberrations and those sensitive to angiogenesis inhibition. []

Future Directions
  • Biomarker Development: Identifying robust predictive biomarkers for Lucitanib response is crucial for selecting patients most likely to benefit from treatment. [, ] Current research focuses on FGFR1 amplification levels, FGFR1 expression levels, and potential resistance mechanisms like gatekeeper mutations. [, , ]
  • Overcoming Resistance: Understanding and overcoming resistance mechanisms to Lucitanib is essential for improving its long-term efficacy. [] Research efforts are exploring the role of gatekeeper mutations in FGFR1, alternative signaling pathways, and combination strategies to circumvent resistance. []
  • Optimizing Combination Therapies: Further research is needed to optimize combinations of Lucitanib with other anticancer agents, including immune checkpoint inhibitors, endocrine therapies, and other targeted therapies. [, , , ] This includes identifying synergistic combinations, determining optimal dosing schedules, and exploring potential biomarkers for combination therapy selection.
  • Expanding Clinical Applications: Investigating Lucitanib's therapeutic potential in other cancer types with FGFR aberrations or those sensitive to angiogenesis inhibition is warranted. [, , ] This includes conducting clinical trials in different tumor types and exploring its use in earlier disease settings.
  • Developing Next-Generation FGFR Inhibitors: Developing next-generation FGFR inhibitors with improved potency, selectivity, and ability to overcome resistance mechanisms is crucial for advancing FGFR-targeted therapies. [] These efforts may involve designing inhibitors targeting specific FGFR isoforms, developing covalent inhibitors, or exploring novel mechanisms of action beyond kinase inhibition.
Synthesis Analysis

Lucitanib is synthesized through a series of chemical reactions that involve the modification of existing molecular frameworks to create a compound with specific inhibitory properties. The synthesis process typically involves:

  1. Starting Materials: The synthesis begins with readily available chemical precursors that contain the necessary functional groups for further modification.
  2. Reaction Conditions: Various organic reactions, such as coupling reactions and cyclizations, are employed under controlled conditions (temperature, pressure, solvent).
  3. Purification: After the synthesis, the product undergoes purification techniques such as chromatography to isolate lucitanib from by-products and unreacted materials.

The detailed synthetic pathway is often patented, ensuring proprietary methods are protected while also providing insights into the specific reagents and conditions used .

Molecular Structure Analysis

Lucitanib's molecular structure can be described with the following characteristics:

  • Chemical Formula: C19H18ClN5O3
  • Molecular Weight: Approximately 393.84 g/mol
  • Structural Features: The compound features a core structure that includes a chlorinated phenyl ring and multiple nitrogen-containing heterocycles, which contribute to its biological activity.

The three-dimensional conformation of lucitanib allows it to effectively bind to its target receptors, inhibiting their activity and thus impacting signaling pathways involved in tumor growth and angiogenesis .

Chemical Reactions Analysis

Lucitanib undergoes several significant chemical reactions in biological systems:

  1. Binding Reactions: The primary reaction of lucitanib involves binding to FGFR and VEGFR, inhibiting their kinase activity. This prevents downstream signaling that promotes tumor growth.
  2. Metabolic Reactions: In vivo, lucitanib is metabolized by cytochrome P450 enzymes, leading to various metabolites that may retain some pharmacological activity or facilitate excretion.
  3. Degradation Pathways: The compound may also undergo hydrolysis or oxidation under physiological conditions, which can affect its efficacy and safety profile.

These reactions are crucial for understanding both the therapeutic potential and the pharmacokinetics of lucitanib .

Mechanism of Action

Lucitanib exerts its anti-tumor effects primarily through the inhibition of receptor tyrosine kinases:

  • Inhibition of FGFR: By blocking FGFR signaling pathways, lucitanib disrupts processes related to cell proliferation, survival, and migration.
  • Inhibition of VEGFR: Inhibiting VEGFR reduces angiogenesis—the formation of new blood vessels—which is essential for tumor growth and metastasis.

This dual action makes lucitanib particularly effective against tumors that rely on these pathways for growth and survival .

Physical and Chemical Properties Analysis

Lucitanib possesses several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties influence its formulation in drug development and clinical applications .

Applications

Lucitanib is primarily investigated for its applications in oncology:

  • Cancer Treatment: It is being evaluated in clinical trials for metastatic breast cancer and squamous non-small cell lung cancer. The dual inhibition mechanism allows it to target tumors with aberrant FGFR or VEGFR signaling pathways.
  • Combination Therapies: Lucitanib is also being tested in combination with other chemotherapeutic agents like carboplatin to enhance therapeutic efficacy.

The ongoing research aims to establish lucitanib's role in personalized medicine by identifying specific patient populations that may benefit most from this targeted therapy .

Properties

CAS Number

1058137-23-7

Product Name

Lucitanib

IUPAC Name

6-[7-[(1-aminocyclopropyl)methoxy]-6-methoxyquinolin-4-yl]oxy-N-methylnaphthalene-1-carboxamide

Molecular Formula

C26H25N3O4

Molecular Weight

443.5 g/mol

InChI

InChI=1S/C26H25N3O4/c1-28-25(30)19-5-3-4-16-12-17(6-7-18(16)19)33-22-8-11-29-21-14-24(23(31-2)13-20(21)22)32-15-26(27)9-10-26/h3-8,11-14H,9-10,15,27H2,1-2H3,(H,28,30)

InChI Key

CUDVHEFYRIWYQD-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC=CC2=C1C=CC(=C2)OC3=C4C=C(C(=CC4=NC=C3)OCC5(CC5)N)OC

Solubility

Soluble in DMSO, not in water

Synonyms

E3810; E-3810; E 3810; AL3810; AL 3810; AL-3810; Lucitanib.

Canonical SMILES

CNC(=O)C1=CC=CC2=C1C=CC(=C2)OC3=C4C=C(C(=CC4=NC=C3)OCC5(CC5)N)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.